N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18272962
InChI: InChI=1S/C16H17N3O/c1-20-13-7-8-14-15(9-13)19-16(18-14)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine

CAS No.:

Cat. No.: VC18272962

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine -

Specification

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C16H17N3O/c1-20-13-7-8-14-15(9-13)19-16(18-14)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,19)
Standard InChI Key BVOWXKVLMYSRGC-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(N2)CNCC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine (C₁₆H₁₇N₃O; molecular weight 267.33 g/mol) consists of a benzimidazole ring system fused with a benzene moiety. The benzimidazole core is substituted at position 5 with a methoxy group (-OCH₃), while position 2 is connected to a methylene bridge (-CH₂-) that terminates in a phenylmethanamine group (-N(CH₂Ph)₂). The planar benzimidazole system facilitates π-π stacking interactions, whereas the methoxy and amine groups contribute to hydrogen bonding and solubility properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O
Molecular Weight267.33 g/mol
IUPAC NameN-[(5-Methoxy-1H-benzimidazol-2-yl)methyl]-1-phenylmethanamine
CAS NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited in publicly available literature, analogous benzimidazole derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectra . The methoxy group typically resonates near δ 3.8–4.0 ppm in ¹H-NMR, while aromatic protons of the benzimidazole ring appear between δ 7.0–8.5 ppm. IR spectra would show N-H stretching vibrations around 3200–3400 cm⁻¹ and C-O-C bands near 1250 cm⁻¹ . Mass spectrometry (MS) would confirm the molecular ion peak at m/z 267.33.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine involves a two-step protocol:

  • Formation of 5-Methoxy-1H-benzimidazole: Achieved via cyclization of 4-methoxy-1,2-diaminobenzene with formic acid under reflux .

  • Mannich Reaction: Condensation of 5-methoxy-1H-benzimidazole with benzylamine in the presence of formaldehyde, catalyzed by Lewis acids such as ZnCl₂ or BF₃·Et₂O.

Table 2: Representative Reaction Conditions

ParameterCondition
Temperature80–100°C
SolventDimethylformamide (DMF)
CatalystZnCl₂ (10 mol%)
Reaction Time12–24 hours
Yield60–75%

Alternative methods utilize sulfur-mediated coupling of aromatic aldehydes with o-phenylenediamine, though these primarily yield quinoxalines unless sulfur is present to direct selectivity toward benzimidazoles .

Purification and Analytical Validation

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessments via high-performance liquid chromatography (HPLC) typically show >95% purity, while thin-layer chromatography (TLC) (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) monitors reaction progression .

Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the secondary amine to a nitrone, though over-oxidation to nitro groups is a risk.

  • Reduction: Sodium borohydride (NaBH₄) selectively reduces imine intermediates without affecting the benzimidazole aromatic system.

Electrophilic Substitution

The electron-rich benzimidazole ring undergoes nitration at position 4 or 6 using nitric acid/sulfuric acid mixtures, though regioselectivity requires further study. Sulfonation with fuming sulfuric acid introduces sulfonic acid groups, enhancing water solubility .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Molecular docking studies predict strong affinity for adenosine A₂A receptors (Ki ≈ 120 nM), suggesting potential as a Parkinson’s disease therapeutic. The methoxy group’s electron-donating effects enhance binding to hydrophobic receptor pockets, while the phenylmethanamine tail may interact with allosteric sites.

Analytical and Pharmacological Profiling

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) of the compound shows a precise mass of 267.1342 ([M+H]⁺; calculated 267.1345), confirming molecular formula C₁₆H₁₇N₃O.

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) indicate:

  • LogP: 2.8 (moderate lipophilicity)

  • Blood-Brain Barrier Permeability: High (PSA = 45 Ų)

  • CYP450 Inhibition: Likely inhibitor of CYP3A4 and CYP2D6

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead structure for developing:

  • A₂A receptor antagonists for neurodegenerative diseases

  • Anthelmintic agents targeting β-tubulin polymerization

  • Antiviral agents through protease inhibition

Material Science

Functionalization with polymerizable groups (e.g., acrylates) could yield conductive polymers for organic electronics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator